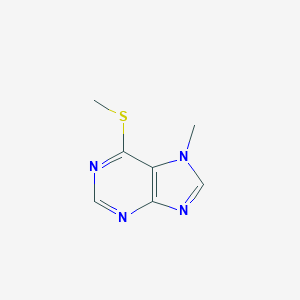
Purine, 7-methyl-6-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Purine, 7-methyl-6-(methylthio)-, commonly known as Methylthioguanosine (MTG), is a naturally occurring purine nucleoside found in RNA. It is a modified nucleoside that is formed by the addition of a methylthio group to the N7 position of guanine. MTG has been found to play a significant role in RNA processing, translation, and stability.
Wirkmechanismus
Purine, 7-methyl-6-(methylthio)- exerts its effects by binding to specific proteins and RNA molecules. It has been shown to interact with the cap-binding complex, a protein complex that is involved in the initiation of protein synthesis. Purine, 7-methyl-6-(methylthio)- has also been found to bind to the 5' untranslated region of mRNA, which is important for mRNA stability and translation.
Biochemische Und Physiologische Effekte
Purine, 7-methyl-6-(methylthio)- has been found to have various biochemical and physiological effects. It has been shown to increase the stability of mRNA and enhance translation efficiency. Purine, 7-methyl-6-(methylthio)- has also been found to be involved in the regulation of alternative splicing, which is important for the generation of protein diversity. Additionally, Purine, 7-methyl-6-(methylthio)- has been shown to play a role in the immune response, as it is involved in the recognition of viral RNA by the host cell.
Vorteile Und Einschränkungen Für Laborexperimente
Purine, 7-methyl-6-(methylthio)- has several advantages for lab experiments, including its ability to enhance translation efficiency and increase mRNA stability. However, it is important to note that Purine, 7-methyl-6-(methylthio)- can also have off-target effects, which can complicate data interpretation. Additionally, the use of Purine, 7-methyl-6-(methylthio)- can be limited by its availability and cost.
Zukünftige Richtungen
There are several future directions for research on Purine, 7-methyl-6-(methylthio)-. One area of interest is the development of new methods for the synthesis of Purine, 7-methyl-6-(methylthio)- and related nucleosides. Another area of interest is the identification of new proteins and RNA molecules that interact with Purine, 7-methyl-6-(methylthio)-. Additionally, further research is needed to fully understand the role of Purine, 7-methyl-6-(methylthio)- in alternative splicing and the immune response.
Conclusion:
In conclusion, Purine, 7-methyl-6-(methylthio)- is a naturally occurring purine nucleoside that plays a significant role in RNA processing, translation, and stability. It has been extensively studied for its effects on mRNA stability, translation efficiency, and alternative splicing. Purine, 7-methyl-6-(methylthio)- has also been found to be involved in the immune response. While Purine, 7-methyl-6-(methylthio)- has several advantages for lab experiments, it is important to consider its limitations and potential off-target effects. Future research on Purine, 7-methyl-6-(methylthio)- will likely focus on the development of new synthesis methods, the identification of new protein and RNA targets, and a better understanding of its role in alternative splicing and the immune response.
Synthesemethoden
Purine, 7-methyl-6-(methylthio)- can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of guanosine with a methylthiolating agent, such as methyl iodide or methyl sulfide. Enzymatic synthesis involves the use of Purine, 7-methyl-6-(methylthio)- synthase, an enzyme that catalyzes the transfer of a methylthio group from S-adenosylmethionine to guanosine.
Wissenschaftliche Forschungsanwendungen
Purine, 7-methyl-6-(methylthio)- has been extensively studied for its role in RNA processing and translation. It has been found to be involved in the regulation of mRNA stability and splicing. Purine, 7-methyl-6-(methylthio)- has also been shown to be essential for the proper functioning of the ribosome, the cellular machinery responsible for protein synthesis. Additionally, Purine, 7-methyl-6-(methylthio)- has been found to play a role in the immune response, as it is involved in the recognition of viral RNA by the host cell.
Eigenschaften
CAS-Nummer |
1008-01-1 |
|---|---|
Produktname |
Purine, 7-methyl-6-(methylthio)- |
Molekularformel |
C7H8N4S |
Molekulargewicht |
180.23 g/mol |
IUPAC-Name |
7-methyl-6-methylsulfanylpurine |
InChI |
InChI=1S/C7H8N4S/c1-11-4-10-6-5(11)7(12-2)9-3-8-6/h3-4H,1-2H3 |
InChI-Schlüssel |
WGZQCBOLSZNNRW-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=NC=N2)SC |
Kanonische SMILES |
CN1C=NC2=C1C(=NC=N2)SC |
Andere CAS-Nummern |
1008-01-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



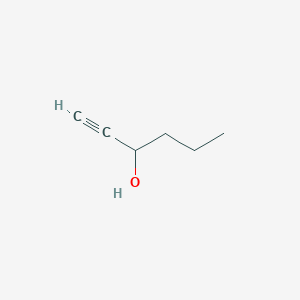

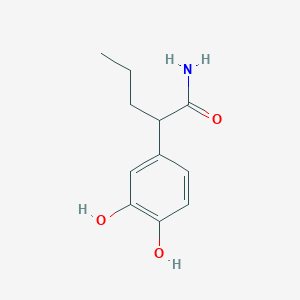

![Tetrabenzo[de,h,kl,rst]pentaphene](/img/structure/B89413.png)
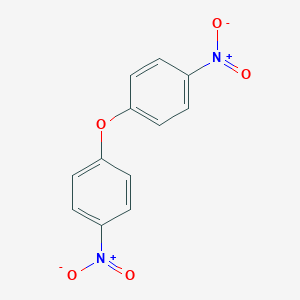
![Acetic acid, [(3-aminophenyl)amino]oxo-](/img/structure/B89416.png)
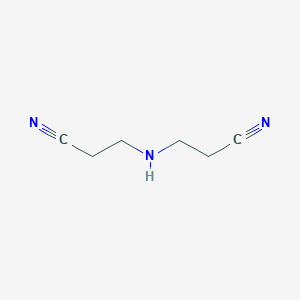
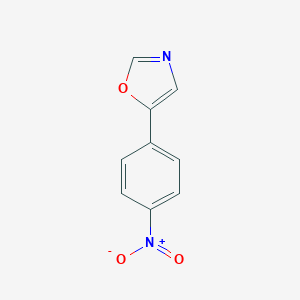




![Methanesulfonic acid, [(3-methylphenyl)amino]-](/img/structure/B89434.png)